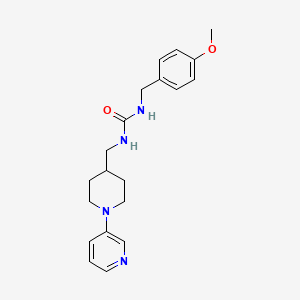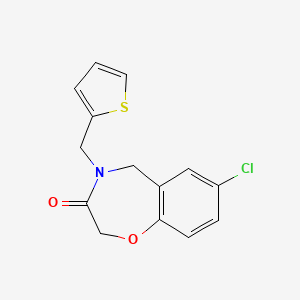
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide, also known as MPP, is a chemical compound that has been gaining attention in the scientific community due to its potential as an anticancer agent. MPP is a pyrimidine-based molecule that has been synthesized using various methods, and its mechanism of action involves inhibiting the activity of certain proteins in cancer cells. In
Applications De Recherche Scientifique
Synthesis and Optimization for Therapeutic Applications
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide, as part of the broader category of pyrimidine derivatives, has been explored for its potential therapeutic applications. The synthetic methodologies for pyrimidine derivatives have been developed to enhance pharmacological profiles, showcasing their versatility in drug design and development. For instance, a study focused on the flexible synthesis of 2,4,6-substituted pyrimidines highlights the chemical strategies employed to create compounds with enhanced GABAB receptor-enhancing properties (Verron et al., 2007). This research underscores the compound's potential in modulating neurotransmitter activity, which is critical in treating neurological disorders.
Anticonvulsant and Neuroprotective Effects
Further investigations into pyrimidine derivatives have uncovered their potential anticonvulsant properties. A library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholinopyrimidin moieties, demonstrated broad spectra of activity across preclinical seizure models. These findings suggest that such compounds could serve as novel therapeutic agents for epilepsy and related conditions, with some exhibiting superior safety profiles compared to existing antiepileptic drugs (Kamiński et al., 2015).
Catalysis and Chemical Reactions
In the realm of chemical synthesis, the structural elements of this compound contribute to novel catalytic processes and reaction mechanisms. The study of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, synthesized via a Biginelli reaction, showcases the utility of these compounds in developing efficient and simple synthetic methods (Bhat et al., 2018). Such research not only advances our understanding of pyrimidine chemistry but also opens avenues for the creation of novel compounds with potential pharmaceutical applications.
Agricultural and Environmental Applications
The chemical properties of pyrimidine derivatives extend beyond pharmaceuticals into agricultural and environmental sciences. Research into the interaction of certain herbicides in soil demonstrated the transformation into unexpected residues, involving pyrimidine structures (Bartha, 1969). This underscores the environmental fate and behavior of pyrimidine-containing compounds, highlighting the need for understanding their ecological impacts.
Mécanisme D'action
Target of Action
The primary targets of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system, while COX-2 is responsible for the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of NO and PGs .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it leads to a decrease in the concentration of pro-inflammatory mediators such as NO and PGs . This, in turn, reduces inflammation and its associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 macrophage cells . This results in an overall decrease in the inflammatory response .
Propriétés
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-14(20)16-11-13-10-12(2)17-15(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHIGLVSAGYQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

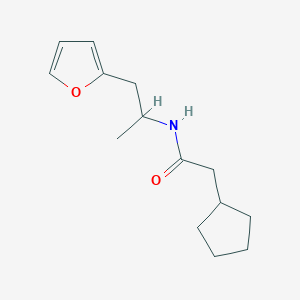
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
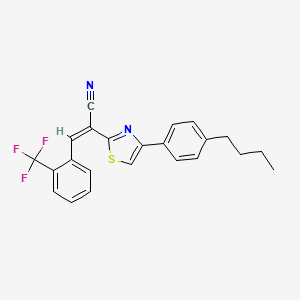
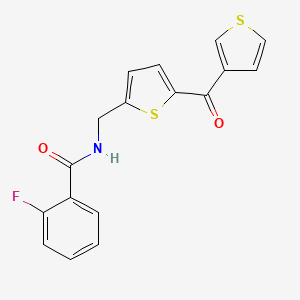
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)
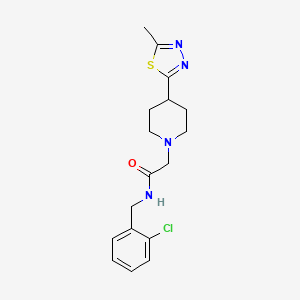
![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2774658.png)
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
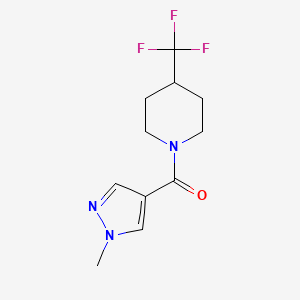
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
